

Physical and chemical properties of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Cat. No.: B1342641

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An In-Depth Technical Guide to 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** (CAS No. 20957-33-9). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context based on the well-established chemistry of pyrimidine thioethers. The guide covers the compound's structure, expected physicochemical properties, a plausible synthetic route with a generalized experimental protocol, and a discussion of its potential biological activities based on related molecules. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of pyrimidine-based compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a thioether linkage,

particularly at the C2 position of the pyrimidine ring, has been shown to modulate the pharmacological profile of these molecules significantly. The compound **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**, featuring both a pyrimidine core and a flexible hydroxyethyl thioether side chain, represents a molecule of interest for further investigation and derivatization in drug discovery programs.

The presence of the hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. The pyrimidine ring itself, with its nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Chemical and Physical Properties

Detailed experimental data on the physical properties of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** are not widely reported. However, based on its structure and data from chemical suppliers, the following information can be summarized.

Table 1: Physical and Chemical Properties of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**

Property	Value	Source/Comment
CAS Number	20957-33-9	Chemical Supplier Catalogs
Molecular Formula	C ₆ H ₈ N ₂ OS	Calculated
Molecular Weight	156.21 g/mol	Chemical Supplier Catalogs
Appearance	Not reported	Expected to be a solid or oil at room temperature.
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported	Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.
pKa	Not reported	The pyrimidine ring will have basic character.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** is not readily available in peer-reviewed literature. However, a standard and reliable method for the synthesis of such pyrimidine thioethers involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a thiol. A plausible synthetic route is the reaction of 2-chloropyrimidine with 2-mercaptoethanol.

General Synthetic Scheme

The synthesis of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** can be conceptually broken down into a single key step: the formation of the thioether bond.



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Caption: General Synthetic Route for **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**.

Generalized Experimental Protocol

The following is a generalized protocol for the synthesis of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**. Note: This is a hypothetical protocol and would require optimization for safety and yield.

- **Reaction Setup:** To a solution of 2-mercaptoethanol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., sodium hydride, 1.1 equivalents, or potassium carbonate, 2.0 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- **Thiolate Formation:** The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium or potassium thiolate.

- **Nucleophilic Substitution:** A solution of 2-chloropyrimidine (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** The reaction mixture is then allowed to warm to room temperature and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**.
- **Characterization:** The structure and purity of the final compound would be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

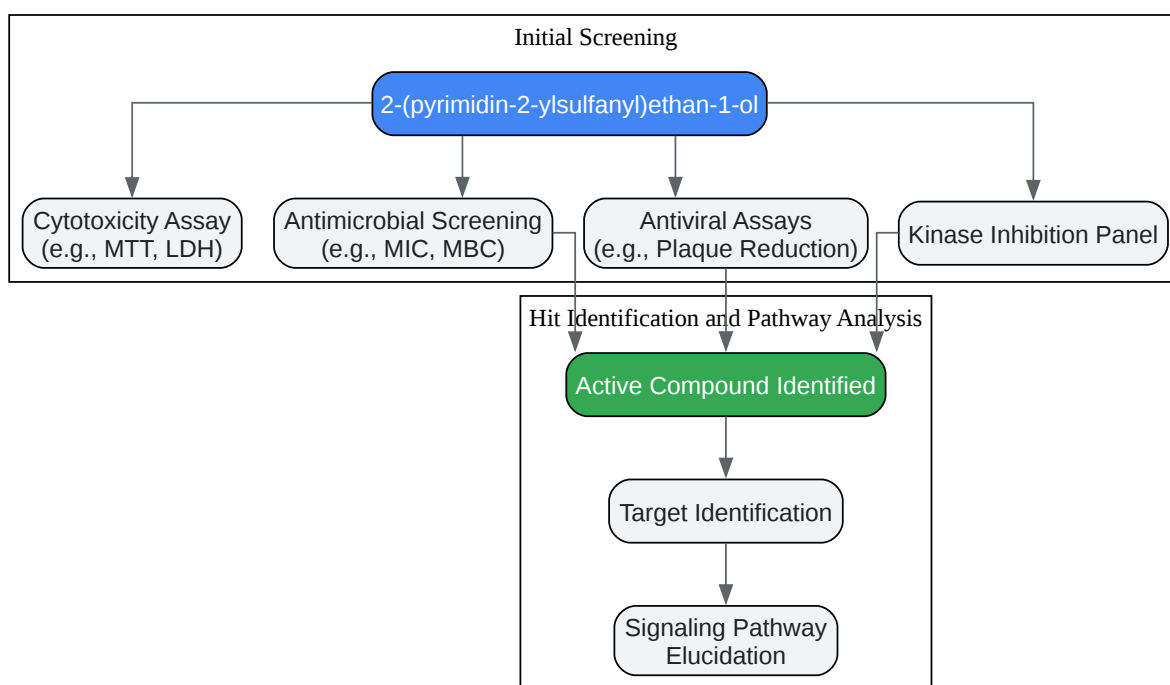
Potential Biological Activities and Signaling Pathways

While no specific biological studies on **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol** have been found, the broader class of pyrimidine thioethers has been investigated for a range of pharmacological activities. This suggests potential avenues for the investigation of the title compound.

- **Antimicrobial and Antifungal Activity:** Many pyrimidine derivatives exhibit antimicrobial properties. The thioether linkage can enhance lipophilicity, potentially improving cell wall penetration.
- **Antiviral Activity:** Certain pyrimidine thioethers have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
- **Anti-inflammatory and Analgesic Effects:** Some 2-thiopyrimidine derivatives have shown anti-inflammatory and analgesic properties in preclinical studies.

- **Anticancer Activity:** The pyrimidine scaffold is present in numerous anticancer drugs. Derivatives are often evaluated for their ability to inhibit various kinases or other enzymes involved in cell proliferation.

Given the lack of specific data for **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**, a detailed signaling pathway diagram cannot be constructed. However, a hypothetical workflow for the initial biological screening of this compound is presented below.



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Caption: A Generalized Workflow for the Biological Evaluation of **2-(pyrimidin-2-ylsulfanyl)ethan-1-ol**.

Conclusion

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is a heterocyclic compound with potential for further exploration in medicinal chemistry and drug development. While a comprehensive dataset of its physical, chemical, and biological properties is not yet available in the public domain, this guide provides a foundational understanding based on its chemical structure and the known characteristics of the pyrimidine thioether class of molecules. The synthetic route outlined, although generalized, offers a practical starting point for its preparation. Future research should focus on the detailed synthesis, characterization, and systematic biological evaluation of this compound to unlock its full therapeutic potential.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com